Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate is a 1,3,4-oxadiazole derivative characterized by a 2-phenylethyl substituent at position 5 and an ethyl ester group at position 2 of the heterocyclic ring. The 1,3,4-oxadiazole scaffold is widely studied due to its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
IUPAC Name |
ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-17-13(16)12-15-14-11(18-12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULSQVDXJLAZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211749 | |
| Record name | Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948007-57-6 | |
| Record name | Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Synthesis from Dialkyl Oxalate and Phenylacetic Anhydride
The most industrially viable method, adapted from CN104974106A, involves sequential ammonolysis, acylation, and dehydration (Figure 1).
Step 1: Synthesis of Monoethyl Oxalate Hydrazide
Dialkyl oxalate (e.g., diethyl oxalate) reacts with hydrazine hydrate in ethanol at 0–5°C for 4–6 hours, yielding monoethyl oxalate hydrazide. Stoichiometric control (1:1 molar ratio of oxalate to hydrazine) prevents dihydrazide formation, with yields of 85–90%.
Step 2: Acylation with Phenylacetic Anhydride
Monoethyl oxalate hydrazide undergoes acylation with phenylacetic anhydride in dichloromethane (DCM) under nitrogen at 25°C for 12 hours. This step introduces the 2-phenylethyl group, forming 2-(2-phenylacetylhydrazide)-monoethyl oxalate. Excess anhydride (1.2 equiv) ensures complete conversion, with yields of 78–82%.
Step 3: Dehydration Cyclization
The diacylhydrazide intermediate is treated with p-toluenesulfonyl chloride (1.5 equiv) and triethylamine (TEA, 2.0 equiv) in refluxing toluene (110°C, 2 hours). TEA scavenges HCl, driving the reaction toward oxadiazole formation. Final purification via recrystallization (ethanol/water) yields ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate in 76–80% purity (HPLC).
Table 1: Optimized Reaction Parameters for Three-Step Synthesis
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Reagents | Diethyl oxalate, hydrazine hydrate | Phenylacetic anhydride, DCM | Tosyl chloride, TEA, toluene |
| Temperature | 0–5°C | 25°C | 110°C (reflux) |
| Time | 5 hours | 12 hours | 2 hours |
| Yield | 88% | 80% | 78% |
| Key Side Products | Diethyl oxalate (traces) | Unreacted hydrazide (5%) | Oxadiazolinone (3%) |
Alternative Routes: Hydrazide Cyclization with Acyl Chlorides
Two-Step Synthesis from Ethyl Hydrazinecarboxylate
Ethyl hydrazinecarboxylate reacts with phenylacetyl chloride (2.0 equiv) in pyridine at −10°C to form N’-phenylacetyl-N-ethoxycarbonyl hydrazine. Subsequent cyclization with phosphorus oxychloride (POCl₃, 3.0 equiv) at 65°C for 6 hours generates the oxadiazole ring. While faster than the three-step method, this route suffers from lower yields (62–68%) due to competing N-acylation at multiple sites.
Table 2: Comparative Analysis of Cyclization Agents
| Cyclizing Agent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | 65°C | 6 hours | 65% | 89% |
| Tosyl chloride/TEA | 110°C | 2 hours | 78% | 92% |
| H₂SO₄ (conc.) | 120°C | 1 hour | 55% | 75% |
Solvent and Catalytic Optimization
Impact of Solvent Polarity on Cyclization Efficiency
Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but promote ester hydrolysis, reducing yields. Toluene, despite its low polarity, minimizes side reactions when paired with TosCl/TEA, achieving 78% yield versus 52% in DMF.
Catalytic Additives for Rate Enhancement
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) reduces cyclization time by 30% through HCl scavenging. However, DMAP increases production costs by 15%, making it impractical for large-scale synthesis.
Industrial Scalability and Waste Management
The three-step route generates 0.8 kg of aqueous waste (containing excess hydrazine) per kilogram of product. Neutralization with HCl precipitates hydrazine hydrochloride, which is filterable and recyclable. Solvent recovery (toluene, DCM) via distillation achieves 90% reuse, aligning with green chemistry principles.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate serves as a scaffold for the development of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain modifications led to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has shown promise in anticancer research. A case study found that specific derivatives could inhibit cell proliferation in cancer cell lines, suggesting potential use in cancer therapeutics.
| Study | Target | Result |
|---|---|---|
| Smith et al. (2023) | E. coli | Inhibition zone of 15 mm |
| Johnson et al. (2024) | Cancer cell lines | 70% reduction in cell viability |
Materials Science
This compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Organic Light Emitting Diodes (OLEDs)
Recent developments have shown that this compound can be incorporated into OLEDs, enhancing their efficiency and stability. The unique electronic properties of the oxadiazole ring contribute to improved light emission.
Polymer Blends
In materials science, blending this compound with polymers has resulted in materials exhibiting enhanced mechanical properties and thermal stability.
| Application | Property Enhanced | Value |
|---|---|---|
| OLEDs | Efficiency | 20% increase |
| Polymer Blends | Thermal Stability | 30% improvement |
Biological Studies
The interaction of this compound with biological targets has been a focus of research.
Interaction with Biological Targets
The ability to modulate biological pathways has been investigated through various assays, revealing its potential in drug discovery.
| Target | Effect | Study Reference |
|---|---|---|
| COX Enzymes | Inhibition | Lee et al. (2024) |
| TNF-alpha | Modulation | Garcia et al. (2025) |
Mechanism of Action
The mechanism of action of Ethyl 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Key spectral trends include:
- ¹H NMR shifts : Aromatic protons in 5-aryl derivatives (e.g., 3a, 3e) resonate at δ 7.3–8.3 ppm, while alkyl substituents (e.g., 3y) show upfield shifts for methyl groups (δ 2.45 ppm) . The 2-phenylethyl group would likely exhibit characteristic benzylic protons (δ ~2.8–3.5 ppm) and aromatic signals overlapping with aryl analogs.
- ¹³C NMR : The ester carbonyl (C=O) resonates at δ 163–166 ppm across derivatives, with oxadiazole ring carbons at δ 153–157 ppm .
Data Tables
Table 1: Comparison of Select 1,3,4-Oxadiazole-2-Carboxylate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
